molecular formula C13H10N2O3 B1329733 4'-Nitrobenzanilide CAS No. 3393-96-2

4'-Nitrobenzanilide

Cat. No. B1329733
CAS RN: 3393-96-2
M. Wt: 242.23 g/mol
InChI Key: GMGQGZYFQSCZCW-UHFFFAOYSA-N
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Patent
US05331099

Procedure details

Benzamide (10 mmole) and 10 mmole of tetramethylammonium hydroxide in 10 g of nitrobenzene was stirred at 75°-80° C./56-63 psi (3.9 -4.4 kg/cm2) oxygen for 12 hours. Methanol/acetonitrile (4:6) (10 mL)solution was then added to homogenize the solution. A weighted aliquot was sampled for HPLC assay and revealed 20% yield of 4-nitrobenzanilide, i.e.,N-(4-nitrophenyl)benzamide. No azoxybenzene was detected.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Methanol acetonitrile
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
C(N)(=O)[C:2]1[CH:7]=[CH:6]C=[CH:4][CH:3]=1.[OH-:10].[CH3:11][N+:12]([CH3:15])(C)C.O=O.[N+:18]([C:21]1[CH:26]=[CH:25][C:24](NC(=O)C2C=CC=CC=2)=[CH:23][CH:22]=1)([O-:20])=[O:19]>[N+](C1C=CC=CC=1)([O-])=O.CO.C(#N)C>[N+:18]([C:21]1[CH:22]=[CH:23][C:24]([C:11]([NH:12][C:15]2[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=2)=[O:10])=[CH:25][CH:26]=1)([O-:20])=[O:19] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
10 mmol
Type
reactant
Smiles
[OH-].C[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
10 g
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)NC(C1=CC=CC=C1)=O
Step Three
Name
Methanol acetonitrile
Quantity
10 mL
Type
solvent
Smiles
CO.C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
to homogenize the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ALIQUOT
Type
ALIQUOT
Details
A weighted aliquot was sampled for HPLC assay

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)NC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.